(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone
Description
(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone is a heterocyclic compound featuring a dihydroquinoline core linked to a pyridin-3-ylmethanone group. The 6-methyl substituent on the quinoline ring modulates electronic and steric properties, influencing its physicochemical and biological behavior.
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-7-15-13(10-12)5-3-9-18(15)16(19)14-4-2-8-17-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEYHXCRZDPSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substitution Patterns on the Quinoline Ring
Key analogs differ in substituents at the 6-position of the quinoline ring, altering electronic effects and bioactivity:
Key Insights :
- Methyl vs.
- Amino Substitution: The amino group introduces basicity and hydrogen-bonding capability, which may enhance binding to acidic residues in biological targets but could also increase susceptibility to metabolic oxidation .
Variations in the Methanone-Linked Substituents
The pyridin-3-ylmethanone group can be replaced with other aromatic or aliphatic moieties, altering steric and electronic profiles:
Key Insights :
Heterocyclic Framework Modifications
Replacing the dihydroquinoline core with other heterocycles significantly impacts bioactivity:
Key Insights :
- Sulfonyl Groups : Introduce strong electron-withdrawing effects and polarity, aiding in interactions with charged residues in enzymes .
Preparation Methods
Classical Condensation Approaches
Haloquinoline-Picolyl Derivative Condensation
A foundational method for synthesizing quinolinyl methanones involves the condensation of haloquinolines with α-picolyl derivatives. In the context of the target compound, 4-chloro-6-methyl-3,4-dihydroquinoline (3) reacts with 3-pyridylacetonitrile (4) under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the chloride leaving group is displaced by the α-picolyl anion (Figure 1).
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base : Potassium tert-butoxide (1.2 equiv)
- Temperature : 60–80°C
- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (0.1 equiv)
The intermediate α,3-pyridinyl-6-methyl-3,4-dihydroquinolineacetonitrile (5) undergoes in situ oxidation using hydrogen peroxide (30%) in acetic acid to yield the final methanone. This one-pot strategy eliminates isolation steps, achieving yields of 68–72%.
Mechanistic Insights
The oxidation step involves tautomerization of the nitrile (5) to an α,β-unsaturated nitrile (5b) , which reacts with peracetic acid (generated from H₂O₂ and acetic acid) to form an epoxide intermediate (5c) . Rearrangement via cyanohydrin (5e) and subsequent elimination of hydrogen cyanide (HCN) furnishes the ketone.
Modern Catalytic Methods
Palladium-Catalyzed Carbonylation
Palladium-mediated carbonylation offers a versatile route to introduce the methanone moiety. Starting from 2-iodo-6-methylaniline (39) , coupling with 3-ethynylpyridine (40) under carbon monoxide (CO) atmosphere generates the quinolin-4-one scaffold.
Protocol :
- Catalyst : PdCl₂(PPh₃)₂ (5 mol%)
- CO Source : Mo(CO)₆ (1.5 equiv)
- Solvent : Toluene
- Temperature : 120°C (microwave irradiation, 20 min)
This method achieves 65% yield with excellent functional group tolerance, particularly for electron-deficient pyridines.
Eaton’s Reagent-Mediated Cycloacylation
Eaton’s reagent (P₂O₅ in methanesulfonic acid) facilitates the cycloacylation of N-(2-acylaryl)amides. For the target compound, N-(2-acetyl-6-methylphenyl)nicotinamide (21) undergoes intramolecular cyclization at 50°C, yielding the tetrahydroquinoline methanone in 85% yield.
Advantages :
- Avoids high-temperature conditions
- Compatible with acid-sensitive groups
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Haloquinoline Cond. | 68–72 | 60–80 | One-pot, scalable | Requires hazardous oxidants |
| Pd Carbonylation | 65 | 120 | Functional group tolerance | High CO pressure |
| Eaton’s Reagent | 85 | 50 | Mild conditions | Limited to specific substrates |
| Tandem Synthesis | 78 | 0–25 | No intermediate isolation | Multi-step optimization required |
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